3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol is a compound that features both an imidazole ring and a benzene ring with two hydroxyl groups The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the benzene ring is a six-membered aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an amido-nitrile to form the imidazole ring, followed by the attachment of the benzene ring through a series of substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of metal-organic frameworks (MOFs) to facilitate the synthesis. MOFs can provide a controlled environment for the formation of the imidazole ring and the subsequent attachment of the benzene ring .
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include quinones from oxidation, dihydroimidazole derivatives from reduction, and various substituted benzene derivatives from substitution reactions .
Scientific Research Applications
3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and inflammatory conditions.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and redox reactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives and benzene diols, such as:
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- 1,2,4,5-tetra(1H-imidazol-1-yl)benzene .
Uniqueness
What sets 3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol apart is the combination of the imidazole ring and the benzene ring with hydroxyl groups, which imparts unique chemical and biological properties.
Biological Activity
3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol, with the CAS number 802255-94-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
- Molecular Formula : C₉H₁₀N₂O₂
- Molecular Weight : 178.19 g/mol
- Structure : The compound features a benzene ring substituted with a dihydroimidazole and two hydroxyl groups.
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Anticancer Activity : Research indicates that derivatives of imidazole compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the imidazole structure can enhance cytotoxicity against cancer cell lines such as MCF and U87 glioblastoma cells .
- Cardiovascular Effects : Compounds related to imidazoles have demonstrated potential as antihypertensive agents by interacting with imidazoline binding sites and adrenergic receptors. These interactions can lead to decreased mean arterial pressure (MAP) and altered heart rate in hypertensive animal models .
- Antimicrobial Properties : Some studies have reported that imidazole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate varying degrees of effectiveness against different bacterial strains .
Anticancer Studies
In a study evaluating the anticancer effects of imidazole derivatives, it was found that certain compounds led to apoptosis in cancer cell lines. For example:
- Compound Efficacy : A specific derivative demonstrated an IC₅₀ value of 25.72 ± 3.95 μM against MCF cells, indicating significant cytotoxicity .
- Animal Models : In vivo studies showed that these compounds could suppress tumor growth in mice models, highlighting their potential for cancer therapy .
Cardiovascular Research
The cardiovascular effects of this compound were evaluated through:
- Binding Affinity Studies : The compound exhibited high affinity for imidazoline binding sites (IBS), particularly IBS I(1) and I(2), which are implicated in blood pressure regulation .
- Blood Pressure Effects : Compounds with strong affinities for alpha(2) adrenergic receptors were noted to significantly reduce MAP in spontaneously hypertensive rats, suggesting potential use in treating hypertension .
Antimicrobial Activity
The antimicrobial properties of related imidazole compounds were assessed through:
- MIC Testing : The compound showed varying MIC values against several bacterial strains:
Case Studies
Study | Focus | Findings |
---|---|---|
Ribeiro Morais et al. (2023) | Anticancer Activity | Compound induced apoptosis in MCF cells; tumor suppression in mice models. |
Cardiovascular Study (2003) | Hypertension | High affinity for IBS; reduced MAP in hypertensive rats. |
Antimicrobial Study (2023) | Bacterial Inhibition | Effective against S. aureus and E. coli with notable MIC values. |
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C9H10N2O2/c12-7-3-1-2-6(8(7)13)9-10-4-5-11-9/h1-3,12-13H,4-5H2,(H,10,11) |
InChI Key |
KEUHABWVVGQEQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=C(C(=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.